molecular formula C24H23F2N5O3S B2532699 N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358407-77-8

N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2532699
CAS No.: 1358407-77-8
M. Wt: 499.54
InChI Key: FAWDVJOXAATOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic small molecule featuring a pyrazolo[4,3-d]pyrimidinone core modified with a thioacetamide linker and substituted aromatic groups. Its structure includes:

  • A 2-methoxybenzyl substituent at position 6, enhancing lipophilicity and influencing pharmacokinetic behavior.
  • A thioacetamide bridge at position 5, linking to a 2,5-difluorophenyl group, which may modulate target selectivity and metabolic stability.

This compound belongs to a class of kinase inhibitors or enzyme modulators, though its specific biological target remains undefined in publicly available literature .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O3S/c1-4-31-22-21(14(2)29-31)28-24(30(23(22)33)12-15-7-5-6-8-19(15)34-3)35-13-20(32)27-18-11-16(25)9-10-17(18)26/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWDVJOXAATOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain pyrazolo[4,3-d]pyrimidine derivatives possess inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting that N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide may also exhibit similar properties due to its structural analogies .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the pyrazolo[4,3-d]pyrimidine scaffold has been explored extensively. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The presence of the thioacetamide moiety in this compound may enhance its anti-inflammatory effects by modulating these pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of compounds similar to this compound is crucial for optimizing their biological activity. Key modifications to the core structure can significantly influence their pharmacological profiles:

Structural Feature Modification Impact
Fluorine Substituents Increase lipophilicity and enhance membrane permeability.
Thioacetamide Group Potentially increases interactions with biological targets.
Methoxybenzyl Group May contribute to selectivity towards specific receptors or enzymes.

Antimicrobial Studies

In a study examining a series of pyrazolo[4,3-d]pyrimidine derivatives, researchers found that compounds with electron-withdrawing groups (such as fluorine) exhibited enhanced antibacterial activity against resistant strains of bacteria compared to their non-substituted counterparts . This suggests that N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-y)thio)acetamide could be a candidate for further development in antimicrobial therapy.

Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of similar compounds revealed that they effectively reduced inflammation in animal models by downregulating the expression of inflammatory mediators . This finding supports the hypothesis that N-(2,5-difluorophenyl)-2–((1–ethyl–6–(2–methoxybenzyl)–3–methyl–7–oxo–6,7–dihydro–1H-pyrazolo[4,3–d]pyrimidin–5–yl)thio)acetamide could serve as a potent anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrazolo-pyrimidinone derivatives and acetamide-linked molecules. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent at Position 6 Acetamide-Linked Aromatic Group Key Properties
Target Compound Pyrazolo[4,3-d]pyrimidinone 2-Methoxybenzyl 2,5-Difluorophenyl Enhanced metabolic stability due to dual fluorine substitution; potential for improved CNS penetration
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS 1358684-27-1) Same core 2-Methoxybenzyl 2-Fluorophenyl Reduced steric hindrance compared to 2,5-difluorophenyl; may exhibit lower target affinity but faster clearance
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Tetrahydropyrimidinone 2,6-Dimethylphenoxy Complex chiral side chains Designed for protease inhibition (e.g., HIV-1 protease); distinct mechanism from pyrazolo-pyrimidinones

Pharmacological and Biochemical Insights

  • Fluorine Substitution Effects: The 2,5-difluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to mono-fluorinated analogs. Fluorine’s electron-withdrawing nature may also reduce oxidative metabolism, prolonging half-life .
  • Thioacetamide vs. Oxygenated Linkers : The thioether bridge in the target compound increases resistance to enzymatic hydrolysis relative to ester or ether linkages seen in compounds like those in .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

A multi-step approach is typically employed, involving:

  • Nucleophilic substitution for introducing the thioacetamide moiety.
  • Coupling reactions (e.g., amidation or thiourea formation) to assemble the pyrazolo[4,3-d]pyrimidine core.
  • Protection/deprotection strategies for functional groups like the 2-methoxybenzyl substituent. Key intermediates should be purified via column chromatography and validated using 1^1H/1313C NMR and LC-MS. Reference analogous syntheses of pyrazolo-pyrimidine derivatives for reaction conditions (e.g., reflux in anhydrous DMF with catalytic triethylamine) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of:

  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • Multinuclear NMR (1^1H, 1313C, 1919F) to verify substituent positions and stereochemistry.
  • X-ray crystallography to resolve ambiguities in the pyrazolo-pyrimidine core’s tautomeric forms. Comparative analysis with structurally related compounds (e.g., ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine) can provide spectral benchmarks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases due to the pyrimidine scaffold’s prevalence in enzyme-binding motifs.
  • Antimicrobial testing : Follow protocols used for thieno[2,3-d]pyrimidine derivatives, including MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and fungal strains .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines to establish selectivity indices.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Apply Design of Experiments (DoE) principles:

  • Vary parameters like temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2_2 for coupling steps).
  • Use flow chemistry to enhance reproducibility and scalability, as demonstrated in Omura-Sharma-Swern oxidation workflows .
  • Monitor reaction progress via in-line HPLC to identify kinetic bottlenecks .

Q. How to resolve contradictions in biological activity data across different assays?

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Investigate solubility limitations using DLS (dynamic light scattering) or nephelometry.
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What role do non-covalent interactions play in the compound’s mechanism of action?

  • Analyze π-π stacking and hydrogen-bonding networks using crystallographic data (e.g., as seen in pyrazolo-pyrimidine derivatives).
  • Employ molecular dynamics (MD) simulations to study interactions with biological targets (e.g., ATP-binding pockets).
  • Reference studies on non-covalent interactions in pyrimidine-based systems .

Q. How to assess the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies in buffers (pH 4–9) at 37°C, monitored via HPLC.
  • Evaluate photostability under UV/visible light using a solar simulator.
  • Identify degradation products via LC-MS/MS and compare with stress-testing data from related acetamide derivatives .

Q. What computational tools are effective for predicting SAR (structure-activity relationships)?

  • Molecular docking (AutoDock Vina, Glide) to map binding poses against target proteins.
  • QSAR models using descriptors like LogP, polar surface area, and H-bond donors/acceptors.
  • Free-energy perturbation (FEP) calculations to optimize substituent effects on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.